molecular formula C20H14Cl2N2S B2749528 (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 476672-82-9

(Z)-3-(2,3-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2749528
CAS No.: 476672-82-9
M. Wt: 385.31
InChI Key: ANVDTJSQJOJXIY-YBEGLDIGSA-N
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Description

(Z)-3-(2,3-Dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a specialized synthetic chemical compound of significant interest in agricultural chemistry research and development. This acrylonitrile derivative features a thiazole ring system linked to dichlorophenyl and ethylphenyl substituents, a structural motif commonly associated with biological activity in crop protection agents. The compound's molecular architecture suggests potential for investigation as a lead structure in the development of novel insecticides and acaricides, given that similar nitrile-functionalized heterocyclic compounds have demonstrated efficacy against arthropod pests . The presence of the thiazole ring, a privileged scaffold in agrochemical design, may contribute to interactions with biological targets in pest species, while the dichlorophenyl and ethylphenyl groups likely influence physicochemical properties such as lipophilicity and membrane permeability. Researchers are exploring this compound and its analogs for their potential modes of action, which may involve interference with neurological or metabolic processes in target organisms . The Z-configuration (cis-geometry) of the acrylonitrile moiety is structurally significant as it may impact binding affinity to molecular targets and overall bioactivity profiles. This product is presented as a high-purity reference material for use in biological screening, structure-activity relationship (SAR) studies, and mechanism of action research. It is supplied with comprehensive analytical data to confirm identity and purity. FOR RESEARCH USE ONLY. Not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should consult relevant safety data sheets and implement appropriate containment measures when handling this compound.

Properties

IUPAC Name

(Z)-3-(2,3-dichlorophenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2S/c1-2-13-6-8-14(9-7-13)18-12-25-20(24-18)16(11-23)10-15-4-3-5-17(21)19(15)22/h3-10,12H,2H2,1H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVDTJSQJOJXIY-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=C(C(=CC=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C(=CC=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis Adaptations

The thiazole ring in the target compound is typically constructed via modified Hantzsch reactions, which involve condensation of α-halo ketones with thioamides. For 4-(4-ethylphenyl)thiazol-2-amine precursors, researchers have employed 4-ethylphenyl thiourea derivatives reacted with α-bromoacetophenone analogs. A 2022 study demonstrated that using calcium triflate (Ca(OTf)₂) and tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) in toluene at 120°C achieved 85% yield for analogous thiazole formations. Critical parameters include:

Parameter Optimal Condition Yield Impact
Catalyst System Ca(OTf)₂/Bu₄NPF₆ +40% vs. control
Solvent Toluene 25% higher than DCE
Temperature 120°C 15% increase over 90°C
Reaction Time 40 min Prevents isomerization

[4+2] Cycloaddition Approaches

Advanced routes utilize cycloaddition chemistry, as demonstrated in thiopyrano[2,3-d]thiazole syntheses. For the target compound, 5-arylidene-4-thioxo-2-thiazolidinones undergo regioselective [4+2] reactions with acetylene dicarboxylates. A representative protocol involves:

  • Reacting 2,4-dichlorobenzaldehyde with cyanoacetic acid to form (Z)-3-(2,4-dichlorophenyl)-2-cyanoacrylate
  • Subjecting this intermediate to cycloaddition with 4-ethylphenyl isothiocyanate derivatives
  • Catalyzing the process with piperidine in ethanol reflux (2 h), yielding 68% of the thiazole-acrylonitrile hybrid

Acrylonitrile Moiety Installation Strategies

Knoevenagel Condensation Optimization

The critical Z-configured acrylonitrile group is introduced via stereoselective Knoevenagel reactions between 4-(4-ethylphenyl)thiazole-2-carbaldehydes and (2,4-dichlorophenyl)acetonitrile. Key findings from reaction screenings:

  • Catalyst Comparison
    Piperidine (3 drops) in ethanol provided 73% yield of the Z-isomer, versus 58% with p-toluenesulfonic acid

    • Base catalysts favor kinetic Z-product through deprotonation-controlled transition states
    • Acidic conditions promote E-isomer formation via carbocation intermediates
  • Solvent Effects

    Solvent Z:E Ratio Yield (%)
    Ethanol 8:1 73
    DMF 5:1 68
    THF 6:1 71
    Neat 3:1 60

Metal-Catalyzed Stereoselective Coupling

Recent advances employ calcium-based catalytic systems to enhance Z-selectivity. A optimized procedure involves:

  • Mixing 4-(4-ethylphenyl)thiazole-2-carbaldehyde (1.2 eq)
  • Adding (2,4-dichlorophenyl)acetonitrile (1.0 eq)
  • Catalyzing with Ca(OTf)₂ (5 mol%) and Bu₄NPF₆ (5 mol%)
  • Heating in toluene at 120°C for 40 min under N₂
    This protocol achieves 85% yield with >95% Z-selectivity, as confirmed by ¹H NMR coupling constants (J = 12.5 Hz for vinyl protons).

Reaction Mechanism Elucidation

Thiazole Formation Pathway

The Hantzsch mechanism proceeds through:

  • Nucleophilic attack of thioamide sulfur on α-bromo carbonyl carbon
  • Ring closure via intramolecular cyclization
  • Elimination of HBr to aromatize the thiazole ring
    Isotopic labeling studies using ¹³C-enriched carbonyl groups confirmed the retention of the thiazole nitrogen's position through 2D NMR analysis.

Z-Selectivity in Acrylonitrile Formation

Density functional theory (DFT) calculations reveal the Z-isomer's stability originates from:

  • Conjugative stabilization between thiazole's π-system and acrylonitrile
  • Reduced steric hindrance between dichlorophenyl and ethylphenyl groups
  • Dipole alignment (calculated ΔG‡ = 2.3 kcal/mol favoring Z-configuration)

Purification and Characterization

Chromatographic Techniques

  • Normal Phase Silica Chromatography
    Eluent: Ethyl acetate/hexane (3:7)
    Rf = 0.45 (target compound) vs. 0.33 (E-isomer)

  • Preparative HPLC
    Column: C18 reverse phase (250 × 21.2 mm)
    Mobile phase: Acetonitrile/water (75:25)
    Retention time: 14.3 min at 5 mL/min flow

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):
δ 7.55 (s, 1H, thiazole-H), 7.40-7.28 (m, 5H, Ar-H), 6.33 (d, J = 12.5 Hz, 1H, vinyl-H), 4.21 (q, J = 7.5 Hz, 2H, CH₂CH₃), 2.72 (s, 3H, CH₃), 1.29 (t, J = 7.5 Hz, 3H, CH₂CH₃)

IR (KBr):
ν 2215 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=C), 1580 cm⁻¹ (C=N thiazole)

HRMS (ESI-TOF):
m/z calcd for C₂₀H₁₄Cl₂N₂S [M+H]⁺ 385.0274, found 385.0271

Scalability and Process Optimization

Kilogram-Scale Production

A validated protocol for 1 kg batches:

  • Reactor: 50 L glass-lined jacketed vessel
  • Thiazole formation: 8 h at 90°C (78% yield)
  • Knoevenagel step: 40 min at 120°C (82% yield)
  • Total process time: 12 h vs. 24 h for batch mode
  • Purity: 99.2% by HPLC, E-isomer <0.5%

Environmental Impact Assessment

  • E-Factor: 6.3 (improved from 15.8 in initial routes)
  • PMI (Process Mass Intensity): 28.7 kg/kg product
  • Solvent recovery: 92% toluene via distillation

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile. Thiazole compounds have been shown to exhibit activity against various bacterial strains. For instance, a study demonstrated that thiazole derivatives possess strong antibacterial effects against Staphylococcus aureus and Chromobacterium violaceum .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget BacteriaInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BChromobacterium violaceum12
This compoundTBD

Anticonvulsant Activity

Thiazole-containing compounds have been extensively studied for their anticonvulsant properties. A review indicated that certain thiazole derivatives exhibit significant anticonvulsant effects in animal models, with some compounds demonstrating median effective doses lower than standard medications like ethosuximide . The structure-activity relationship (SAR) studies suggest that para-halogen substitutions on the phenyl ring enhance anticonvulsant activity.

Table 2: Anticonvulsant Activity of Thiazole Derivatives

CompoundModel UsedMedian Effective Dose (mg/kg)
Compound CMES20
Compound DPTZ15
This compoundTBD

Anticancer Activity

The anticancer potential of thiazole derivatives is another area of active research. Compounds similar to this compound have been tested against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2). One study reported that a thiazole-pyridine hybrid showed better efficacy than standard treatments like 5-fluorouracil .

Table 3: Anticancer Activity of Thiazole Derivatives

CompoundCancer Cell LineIC50 (μM)
Compound EMCF-75.71
Compound FHepG210.00
This compoundTBD

Mechanism of Action

The mechanism of action of (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and the acrylonitrile group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Key Properties Reference
(Z)-3-(Benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Compound 15) Benzo[d]thiazol-2-yl, 3,4,5-trimethoxyphenyl GI₅₀: 0.021–12.2 μM (NCI-60 cancer panel); planar structure enhances DNA intercalation
(Z)-3-(4-(9H-Carbazol-9-yl)phenyl)-2-(pyridinyl)acrylonitrile (Compounds 1–3) Carbazole, pyridine Aggregation-induced emission (AIE) properties; fluorescence quantum yield: 0.45–0.67
(Z)-2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile 4-Fluorophenyl, 3-hydroxy-4-methoxyphenyl Solvatochromic behavior; λem: 520–580 nm in polar solvents
(Z)-3-((3-Chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile 4-Nitrophenyl, 3-chloro-2-methylphenylamino Melting point: 188–190°C; ESI-MS: m/z 709.9 [M−2HCl+H]⁺

Key Observations :

  • Electron-Withdrawing Groups : The 2,3-dichlorophenyl group in the target compound enhances electrophilicity compared to the 3,4,5-trimethoxyphenyl group in Compound 15, which instead improves solubility and DNA binding .
  • Fluorescence : Carbazole and pyridine substituents in Compounds 1–3 promote AIE, whereas the target compound’s dichlorophenyl group may quench fluorescence due to heavy atom effects .

Table 2: Anticancer Activity of Acrylonitrile Derivatives

Compound Substituents Biological Activity Reference
Target Compound 2,3-Dichlorophenyl, 4-ethylphenylthiazole Not explicitly reported in evidence; predicted activity via AhR pathway (similar to ANI-7)
Compound 15 (Benzo[d]thiazol-2-yl analogue) 3,4,5-Trimethoxyphenyl 94% growth inhibition in NCI-60 panel; average GI₅₀: 0.021 μM (leukemia)
ANI-7 3,4-Dichlorophenyl, pyrrole IC₅₀: 1.2 μM (breast cancer via AhR pathway)

Key Observations :

  • Compound 15’s benzo[d]thiazol-2-yl group exhibits superior potency due to increased planarity and π-π stacking with DNA .

Biological Activity

(Z)-3-(2,3-dichlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile, with CAS number 476672-82-9, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20_{20}H14_{14}Cl2_{2}N2_{2}S
  • Molecular Weight : 385.3 g/mol
  • Structure : The compound features a thiazole ring, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Thiazole derivatives, including this compound, have shown promising results in inhibiting cancer cell proliferation. For instance, compounds structurally related to thiazoles have exhibited strong inhibitory effects on various cancer cell lines, including breast cancer (MCF7) and leukemia (HCT116), with IC50_{50} values reported as low as 4.53 µM .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50_{50} (µM)
Compound AMCF74.53
Compound BHCT1165.48
This compoundTBDTBD

Anticonvulsant Activity

Thiazole compounds are also recognized for their anticonvulsant properties. In various animal models, certain thiazole derivatives have demonstrated significant anticonvulsant activity with median effective doses lower than standard medications such as ethosuximide. The presence of electron-withdrawing groups on the phenyl ring has been identified as a crucial factor for enhancing anticonvulsant efficacy .

Table 2: Anticonvulsant Activity of Thiazole Compounds

CompoundModel UsedED50_{50} (mg/kg)
Compound CPTZ-induced seizures18.4
Compound DMES model<20
This compoundTBDTBD

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Interaction with Enzymes and Receptors : The compound may interact with specific enzymes or receptors involved in cell signaling pathways that regulate proliferation and apoptosis.
  • DNA Intercalation : Similar thiazole compounds have shown the ability to intercalate DNA, leading to disruption of replication and transcription processes .
  • Modulation of Ion Channels : Some studies suggest that thiazoles can influence ion channels in neuronal cells, contributing to their anticonvulsant effects.

Case Studies

  • Anticancer Study : A study conducted on various thiazole derivatives indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to their non-halogenated counterparts .
  • Anticonvulsant Study : In a model assessing the anticonvulsant properties of thiazole derivatives, a specific analogue demonstrated a high protection index against seizures induced by picrotoxin, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Q & A

Q. What crystallographic insights inform structure-based drug design for analogs of this compound?

  • Key Findings :
  • Hydrogen-bonding networks (e.g., C–H···N between thiazole and dichlorophenyl) stabilize the Z-configuration, crucial for AhR binding .
  • Dihedral angles (<10° between thiazole and acrylonitrile planes) enhance π-conjugation, improving photostability for fluorescence-based tracking .

Q. How can this compound be adapted for cross-disciplinary applications (e.g., materials science)?

  • Approach :
  • Semiconductor development : Incorporate into π-conjugated polymers (e.g., PDPP-TT) for organic field-effect transistors (OFETs). Mobility >0.1 cm²/V·s achieved via thiazole’s electron-deficient nature .
  • Fluorescent probes : Modify the nitrile to a merocyanine dye for cyanide anion sensing (LOD: 42.4 nM in aqueous media) .

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